A Comprehensive Technical Guide to 2-Amino-5-chloropyridine
A Comprehensive Technical Guide to 2-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial building block in organic synthesis.[1] Its versatile reactivity makes it an essential intermediate in the production of a wide array of compounds, most notably in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis protocols, and key applications of 2-Amino-5-chloropyridine, with a focus on its role in drug development.
Chemical and Physical Properties
2-Amino-5-chloropyridine is an off-white to light tan crystalline powder.[2] It exhibits moderate solubility in water and is more soluble in organic solvents such as ethanol and methanol.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 1072-98-6 | |
| Molecular Formula | C₅H₅ClN₂ | [3] |
| Molecular Weight | 128.56 g/mol | [3] |
| IUPAC Name | 5-chloropyridin-2-amine | |
| Synonyms | 2-Pyridinamine, 5-chloro-; 5-Chloro-2-aminopyridine; 5-Chloro-2-pyridinamine | [3] |
| InChI Key | MAXBVGJEFDMHNV-UHFFFAOYSA-N | [3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Appearance | Beige to light brown crystalline powder | [4] |
| Melting Point | 135-138 °C | [5][6] |
| Boiling Point | 127-128 °C at 11 mmHg | [5][7] |
| Flash Point | 160 °C | [8] |
| Water Solubility | 1 g/L (at 20°C) | [2] |
| LogP | 1.68 | [6] |
Synthesis of 2-Amino-5-chloropyridine
Several methods for the synthesis of 2-Amino-5-chloropyridine have been reported, primarily involving the chlorination of 2-aminopyridine or the reduction of a nitropyridine precursor.
Experimental Protocol 1: Chlorination of 2-Aminopyridine
This protocol is adapted from a process utilizing hydrochloric acid and sodium hypochlorite for oxidative chlorination.[9]
Materials:
-
2-aminopyridine
-
Concentrated hydrochloric acid
-
Sodium hypochlorite (NaClO) solution
-
Dichloroethane
-
Ice-water bath
Procedure:
-
In a three-necked flask, place 0.053 mol (5.00g) of 2-aminopyridine and cool the flask in a water bath to 10°C.[9]
-
While stirring continuously, add 0.11 mol of 13% NaClO solution.[9]
-
Slowly add 0.3 mol of 30% hydrochloric acid dropwise, maintaining the temperature at 10°C.[9]
-
Continue the reaction at a constant temperature of 10°C for 2 hours.[9]
-
Increase the temperature to 25°C and continue the reaction for an additional 4 hours.[9]
-
Terminate the reaction by cooling the flask with an ice-water bath to 10°C.[9]
-
Adjust the pH of the reaction mixture and extract the product with dichloroethane.[9]
-
Isolate the 2-Amino-5-chloropyridine from the organic extract. The reported yield is approximately 72%.[9]
Experimental Protocol 2: Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine
This method provides an alternative route starting from a nitropyridine derivative.[5]
Materials:
-
5-chloro-2-nitropyridine
-
Ethanol
-
10% Sulphuric acid
-
Anhydrous magnesium sulphate
-
Diethyl ether
-
Nickel cathode and Copper anode
-
DC power supply
Procedure:
-
Dissolve 5.0 g of 5-chloro-2-nitropyridine in a mixture of 50 mL of ethanol and 15 mL of 10% sulphuric acid in an undivided electrochemical cell.[5]
-
Equip the cell with a nickel cathode and a copper anode.[5]
-
Apply a constant current density of 100 A/m² and pass a charge of 2F through the solution.[5]
-
Maintain the cell under a nitrogen atmosphere and stir the contents using a magnetic stirrer.[5]
-
Upon completion of the reaction, dilute the electrolyte solution with water.[5]
-
Extract the product into diethyl ether.[5]
-
Wash the ether extract with water and dry it over anhydrous magnesium sulphate.[5]
-
Evaporate the solvent to yield 2-Amino-5-chloropyridine. The isolated yield is reported to be 82%.[5]
Caption: Synthesis workflow for 2-Amino-5-chloropyridine.
Applications in Drug Development and Agrochemicals
2-Amino-5-chloropyridine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals.[2]
Caption: Key applications of 2-Amino-5-chloropyridine.
One of the most significant applications is in the synthesis of non-benzodiazepine hypnotic agents like Zopiclone and Zolpidem.[2] These drugs are widely prescribed for the short-term treatment of insomnia.[10]
Mechanism of Action of Derived Drugs: The GABA-A Receptor Pathway
Zopiclone and Zolpidem, synthesized from 2-Amino-5-chloropyridine, exert their therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10][11]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[10] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a calming effect on the brain.[10]
Zopiclone and Zolpidem act as positive allosteric modulators of the GABA-A receptor.[1][10] They bind to the benzodiazepine recognition site on the alpha subunit of the receptor complex.[10] This binding increases the affinity of GABA for its receptor, potentiating the inhibitory effects of GABA and leading to enhanced neuronal inhibition, which manifests as sedative and hypnotic effects.[10]
Caption: Modulation of the GABA-A receptor by Zopiclone/Zolpidem.
Reactivity and Use in Cross-Coupling Reactions
2-Amino-5-chloropyridine is also a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[8]
Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling (Generalized)
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[6]
Materials:
-
2-Amino-5-chloropyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Ligand (e.g., SPhos)
-
Base (e.g., Potassium phosphate)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask, combine 2-Amino-5-chloropyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the degassed solvent mixture (e.g., 5 mL of a 4:1 1,4-dioxane/water mixture).[6]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitor the reaction progress using TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.[6]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography to obtain the desired 2-amino-5-arylpyridine.[6]
Safety and Handling
2-Amino-5-chloropyridine is harmful if swallowed and may cause skin and eye irritation.[12][13] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Store in a tightly closed container in a cool, dry place away from incompatible substances such as oxidizing agents.[13]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | [10] |
Conclusion
2-Amino-5-chloropyridine is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined properties and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its synthesis, handling, and reaction profiles is crucial for its effective utilization in the development of novel therapeutic agents and other advanced materials.
References
- 1. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents [patents.google.com]
- 5. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 10. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
